
Ethyl DL-Phenylalaninamide
Overview
Description
Ethyl DL-Phenylalaninamide (CAS: 131100-60-2) is an ethylamide derivative of DL-phenylalanine, a non-proteinogenic amino acid. Its molecular formula is C₁₁H₁₄N₂O₂, with a molecular weight of 206.24 g/mol (calculated from structural data). The compound is characterized by an ethyl group attached to the amide nitrogen of DL-phenylalanine, enhancing its stability compared to ester derivatives. This compound is used in organic synthesis and pharmaceutical research, particularly as a chiral building block or intermediate. It is available at 97% purity for specialized applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl DL-Phenylalaninamide typically involves the reaction of DL-phenylalanine with ethylamine. The process can be summarized as follows:
Starting Materials: DL-phenylalanine and ethylamine.
Reaction Conditions: The reaction is carried out in the presence of a coupling reagent such as propylphosphonic anhydride (T3P) and a base like triethylamine.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and yield of the process .
Chemical Reactions Analysis
Types of Reactions: Ethyl DL-Phenylalaninamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products Formed:
Oxidation: Formation of carboxylic acids or amides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Ethyl DL-Phenylalaninamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Ethyl DL-Phenylalaninamide involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. For example, it may inhibit enzymes involved in the synthesis of neurotransmitters, affecting neurological functions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
DL-Phenylalanine (Base Compound)
- CAS : 150-30-1
- Formula: C₉H₁₁NO₂
- Molecular Weight : 165.2 g/mol
- Purity : Available in 97% (biochemistry grade) and 99% (ReagentPlus®) .
- Applications : Used in peptide synthesis, nutritional supplements, and as a precursor for chiral resolution. Unlike Ethyl DL-Phenylalaninamide, it lacks the ethylamide group, making it more hydrophilic and less stable under harsh reaction conditions.
Phenylalanine Ethyl Ester HCl
- Structure : Ethyl ester of phenylalanine with a hydrochloride salt.
- Comparison :
Other Amide Derivatives
- Example : N-(Diphenylmethylene)glycinate Ethyl Ester (CAS: 69555-14-2)
Physicochemical and Functional Differences
Stability and Reactivity
Compound | Hydrolysis Stability | Reactivity in Peptide Coupling |
---|---|---|
This compound | High (amide bond) | Moderate (amine group free) |
Phenylalanine Ethyl Ester | Low (ester bond) | High (activated carboxyl) |
DL-Phenylalanine | Very High | Low (requires activation) |
Research Findings and Industrial Relevance
- Synthetic Utility : this compound’s amide group avoids racemization risks common in ester derivatives during peptide synthesis, making it preferable for stable intermediate formation .
- Cost Considerations : DL-Phenylalanine is more cost-effective for bulk applications (e.g., supplements), while this compound is niche and higher-priced due to specialized synthesis .
- Pharmacological Potential: Amide derivatives like this compound show enhanced blood-brain barrier penetration in preclinical studies compared to esters, suggesting utility in CNS drug development .
Biological Activity
Ethyl DL-Phenylalaninamide (commonly referred to as DL-phenylalaninamide) is a derivative of the amino acid phenylalanine and exhibits various biological activities that have garnered attention in pharmacological research. This article explores the compound's biological activity, mechanisms of action, and its potential therapeutic applications, supported by data tables and relevant case studies.
This compound is structurally characterized as 2-amino-N-ethyl-3-phenylpropanamide. Its biological activity is primarily attributed to its role as a precursor in the synthesis of neurotransmitters such as norepinephrine and dopamine, which are critical for neuronal signaling and mood regulation. The compound interacts with several enzymes and proteins, influencing their activity and function.
Key Biochemical Pathways
- Neurotransmitter Synthesis : this compound contributes to the production of norepinephrine, affecting mood and cognitive functions.
- Enzyme Interaction : The compound inhibits carboxypeptidase A, an enzyme involved in protein digestion, leading to increased levels of enkephalins—endogenous opioid peptides that modulate pain perception.
Pharmacokinetics
The pharmacokinetics of this compound involves rapid absorption and distribution throughout the body, primarily metabolized in the liver. Its elimination occurs through renal pathways. The compound's stability and degradation over time are crucial factors influencing its efficacy in laboratory settings.
Biological Activities
This compound has been studied for various biological activities:
- Antioxidant Activity : The compound exhibits antioxidant properties, which may protect cells from oxidative stress.
- Cell Growth Modulation : In cell culture studies, it has been shown to enhance cell growth and bioactive compound production in specific plant cell cultures.
- Pain Modulation : Due to its interaction with enkephalins, it may play a role in pain management by modulating pain pathways.
Table 1: Summary of Biological Activities
Activity Type | Description | Reference |
---|---|---|
Antioxidant Activity | Protects against oxidative damage in cellular models | |
Cell Growth | Enhances growth in Rhodiola imbricata cell cultures | |
Pain Modulation | Inhibits carboxypeptidase A, increasing enkephalin levels |
Dosage Effects in Animal Models
Research indicates that dosage significantly affects the biological outcomes of this compound:
- Low Doses : Beneficial effects such as enhanced antioxidant activity and pain modulation.
- High Doses : Potential adverse effects including disruptions in cellular metabolism.
Molecular Mechanism
The molecular mechanism underlying this compound's activity involves binding to specific receptors and enzymes:
- Carboxypeptidase A Inhibition : This inhibition prevents the degradation of neuropeptides like enkephalins, thereby enhancing their availability in the central nervous system.
Applications in Research and Industry
This compound has several applications across different fields:
- Pharmaceutical Development : Investigated for potential therapeutic effects including antimicrobial properties.
- Biochemical Research : Used as a model compound for studying enzyme interactions and protein synthesis pathways.
Properties
IUPAC Name |
2-amino-N-ethyl-3-phenylpropanamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-2-13-11(14)10(12)8-9-6-4-3-5-7-9/h3-7,10H,2,8,12H2,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSWXUVSUISRNSZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(CC1=CC=CC=C1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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